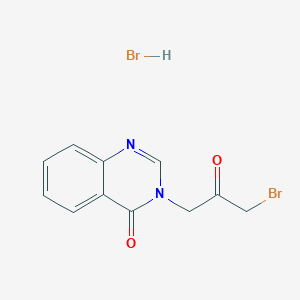
3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one hydrobromide
Vue d'ensemble
Description
3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one hydrobromide, also known as 3-bromo-2-oxopropyl quinazolin-4-one hydrobromide, is a small organic molecule containing bromine, oxygen, and nitrogen atoms. It is a type of quinazoline derivative and is used in various scientific research applications. It is also used as an intermediate in the synthesis of organic compounds.
Applications De Recherche Scientifique
3-(3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one hydrobromideopropyl)quinazolin-4(3H)-one hydrobromide has been used in various scientific research applications, including the synthesis of organic compounds and the study of enzyme inhibitors. It has also been used as a building block in the synthesis of other organic compounds, such as quinazolinones, quinolines, and quinazolines. In addition, it has been used in the synthesis of other compounds such as aminopyridines, indoles, and pyridines.
Mécanisme D'action
The mechanism of action of 3-(3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one hydrobromideopropyl)quinazolin-4(3H)-one hydrobromide is not well understood. However, it is thought to involve the binding of the molecule to the active site of an enzyme, which in turn prevents the enzyme from catalyzing a reaction. It is also thought to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-(3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one hydrobromideopropyl)quinazolin-4(3H)-one hydrobromide have not been extensively studied. However, it has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. In addition, it has been found to increase the activity of certain enzymes, such as cytochrome P450.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-(3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one hydrobromideopropyl)quinazolin-4(3H)-one hydrobromide in laboratory experiments has several advantages. First, it is relatively inexpensive and easy to obtain. Second, it is relatively stable and can be stored for long periods of time without degradation. Third, it is relatively easy to synthesize and can be used in a variety of reactions. However, the use of 3-(3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one hydrobromideopropyl)quinazolin-4(3H)-one hydrobromide in laboratory experiments also has some limitations. First, it is not very soluble in water, which can limit its use in certain reactions. Second, it can be toxic if handled improperly or ingested.
Orientations Futures
The potential future directions for 3-(3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one hydrobromideopropyl)quinazolin-4(3H)-one hydrobromide include further research into its mechanism of action and biochemical and physiological effects. In addition, further research into its potential applications in drug design, organic synthesis, and enzyme inhibition could be beneficial. Furthermore, further research into its potential use in other laboratory experiments, such as in the synthesis of other organic compounds, could be beneficial. Finally, further research into its potential toxicity, solubility, and stability could be beneficial.
Propriétés
IUPAC Name |
3-(3-bromo-2-oxopropyl)quinazolin-4-one;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2.BrH/c12-5-8(15)6-14-7-13-10-4-2-1-3-9(10)11(14)16;/h1-4,7H,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIODYCBNNKNGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromo-2-oxopropyl)quinazolin-4-one;hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



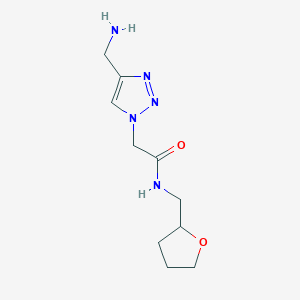
![[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464908.png)
![{1-[(2-ethoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1464909.png)
![1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one](/img/structure/B1464911.png)
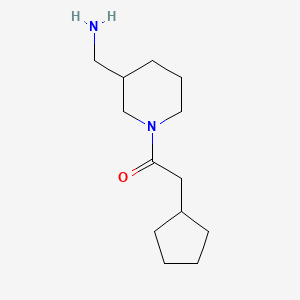
![[1-(4-Fluorobenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464913.png)
![[1-(4-Chlorobenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464914.png)
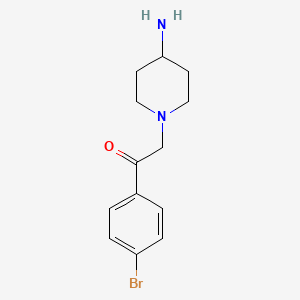

![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N,N-dipropylacetamide](/img/structure/B1464919.png)
![[1-(2-bromo-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464920.png)
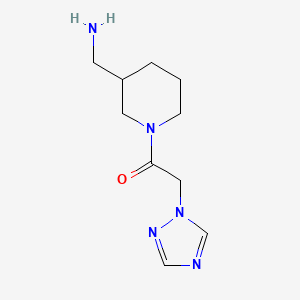
![[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methanamine](/img/structure/B1464923.png)
![{1-[(3,4-Dimethylphenyl)methyl]piperidin-3-yl}methanol](/img/structure/B1464928.png)